molecular formula C20H14F3N3O2S B2871373 N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide CAS No. 1788560-95-1

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide

Cat. No.: B2871373
CAS No.: 1788560-95-1
M. Wt: 417.41
InChI Key: IVSHGOYDBCJLAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide is a complex organic compound that features a unique structure combining an imidazo[2,1-b]thiazole ring, a phenyl group, and a trifluoromethyl-substituted phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide typically involves multiple steps:

    Formation of the Imidazo[2,1-b]thiazole Ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, using a boronic acid derivative of the phenyl group and a halogenated imidazo[2,1-b]thiazole intermediate.

    Introduction of the Trifluoromethyl-Substituted Phenoxyacetamide Moiety: This step involves the nucleophilic substitution of a halogenated acetamide with a trifluoromethyl-substituted phenol under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazo[2,1-b]thiazole ring, using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups if present, using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, Lewis acids.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to modulate biological pathways might make it useful in the treatment of diseases such as cancer, inflammation, or infectious diseases.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The imidazo[2,1-b]thiazole ring can engage in hydrogen bonding and π-π interactions, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-(trifluoromethyl)phenoxy)acetamide: Similar structure but with a different position of the trifluoromethyl group.

    N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)propionamide: Similar structure but with a propionamide instead of an acetamide group.

Uniqueness

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The combination of the imidazo[2,1-b]thiazole ring and the trifluoromethyl-substituted phenoxyacetamide moiety is not commonly found in other compounds, making it a valuable molecule for research and development.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N3O2S/c21-20(22,23)13-4-3-5-14(10-13)28-12-18(27)24-16-7-2-1-6-15(16)17-11-26-8-9-29-19(26)25-17/h1-11H,12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSHGOYDBCJLAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)COC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.